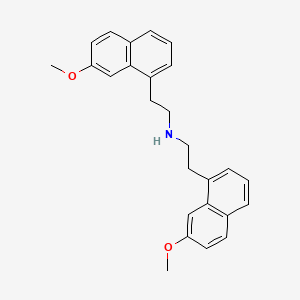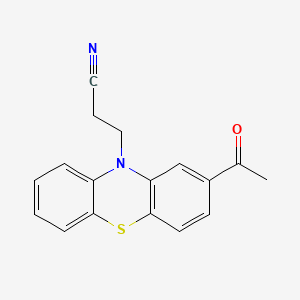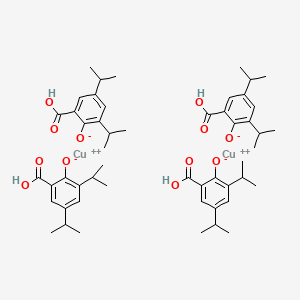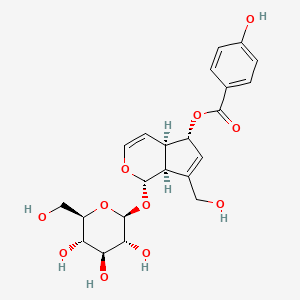
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It has a molecular formula of C26H27NO2 and a molecular weight of 385.5 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine . The InChI key is GZKUEBDMUQNUNI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 580.8±35.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Radiotracer Development : A study by Kim et al. (2006) reported on the synthesis and evaluation of cationic complexes containing similar bisamine structures for potential use as radiotracers in heart imaging. The study found significant localization in the heart in mice, suggesting its potential application in medical imaging (Kim, Hea, Schibli, & Liu, 2006).
Polymerization Reactivity : Research by Catel et al. (2016) explored the use of Bis(4-methoxybenzoyl)diethylgermane, a compound with structural similarities to Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine, in the photopolymerization of vinylcyclopropanes. This indicates potential applications in material science and engineering (Catel, Fischer, Fässler, & Moszner, 2016).
Antitumor Activity : A study by Károlyi et al. (2012) synthesized novel bis-methanamines with ureido-, thioureido, and amide-type linkers and evaluated their antitumor activity. These compounds showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, suggesting potential applications in cancer research and therapy (Károlyi et al., 2012).
Molecular Structure and Spectral Properties : Research by Tuuttila et al. (2008) involved synthesizing bischromophoric bisMPA-based polyester Janus dendrimers, which included structures similar to this compound. This study aids in understanding the molecular structure and spectral properties of such compounds (Tuuttila, Lipsonen, Lahtinen, Huuskonen, & Rissanen, 2008).
Propiedades
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUEBDMUQNUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3',4,5',6-Pentakis(dihydrogen phosphate)[1,1'-biphenyl]-2,3',4,5',6-pentol](/img/no-structure.png)

![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
